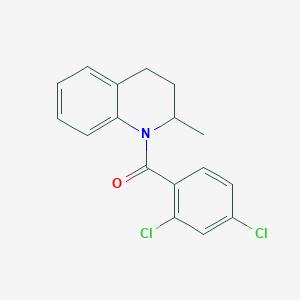

1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

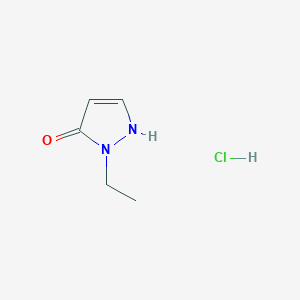

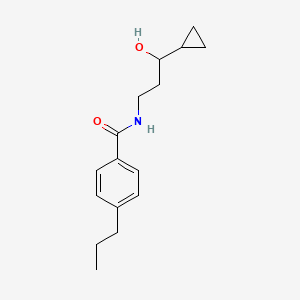

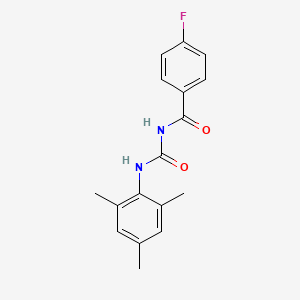

The compound 1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline is a chemically synthesized molecule that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are heterocyclic compounds containing a quinoline core that is fully saturated at the 1,2,3,4-positions. The specific structure of this compound includes a 2,4-dichlorobenzoyl group attached to the nitrogen atom of the tetrahydroquinoline.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in the literature. For instance, the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones has been achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, forming the quinoline core. The substitution at the nitrogen atom, such as with a 2,4-dichlorobenzoyl group, would influence the electronic and steric properties of the molecule. The presence of chlorine atoms on the benzoyl group would also affect the reactivity due to their electron-withdrawing nature.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can vary depending on the substituents attached to the core structure. For example, the reaction between a dichloroacetamido-substituted benzophenone and aqueous ammonia can yield a dihydroxy-tetrahydroquinoline derivative, which can then dehydrate to form a different compound . This suggests that the compound may also undergo transformations under certain conditions, leading to a variety of reaction products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided in the papers, we can infer that the molecule would exhibit properties typical of tetrahydroquinoline derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the nitrogen atom, and a certain degree of stability given the saturated nature of the tetrahydroquinoline ring. The dichlorobenzoyl group would contribute to the molecule's lipophilicity and could affect its boiling and melting points.

Applications De Recherche Scientifique

Chemical Synthesis and Applications

The synthetic versatility of tetrahydroquinoline derivatives enables their use in developing pharmaceutical drugs with specific biological activities. The research highlights the importance of these compounds in asymmetric hydrogenation processes, offering a path to optically pure tetrahydroquinolines required in the synthesis of bioactive molecules and drugs (Wang et al., 2009).

Role in Therapeutic Development

Tetrahydroquinoline derivatives have been identified as 'privileged scaffolds' in drug discovery, particularly for their therapeutic potential in cancer, central nervous system disorders, and other diseases. The compounds' neuroprotective qualities, as well as their anticancer properties, underscore their significance in developing novel therapeutic agents (Singh & Shah, 2017).

Advancements in Multicomponent Reactions

Recent advancements in chemistry have focused on the C(1)-functionalization of tetrahydroisoquinolines through multicomponent reactions. These methods have facilitated the synthesis of derivatives displaying various biological activities, which are crucial for the development of alkaloid-based therapeutics (Kaur & Kumar, 2020).

Anticancer Research

In the context of anticancer research, substituted tetrahydroisoquinolines have been synthesized and evaluated for their potential as pharmaceutical agents. The exploration of these compounds, particularly their modifications and biological evaluations, has contributed significantly to identifying new candidates for cancer therapy (Redda et al., 2010).

Catalytic Asymmetric Synthesis

The asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes demonstrates a direct method for synthesizing optically active tetrahydroisoquinolines. This approach is vital for producing pharmaceutical drugs and drug candidates with high configurational integrity (Iimuro et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c1-11-6-7-12-4-2-3-5-16(12)20(11)17(21)14-9-8-13(18)10-15(14)19/h2-5,8-11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCKTYKFNPGDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)